Product packaging for 3-Aminoisoxazole-4-carboxylic acid(Cat. No.:)

3-Aminoisoxazole-4-carboxylic acid

Cat. No.: B13155029
M. Wt: 128.09 g/mol
InChI Key: LVKIAYWREWZKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminoisoxazole-4-carboxylic acid (CAS 1378751-65-5) is a bifunctional, non-proteinogenic β-amino acid with a molecular formula of C 4 H 4 N 2 O 3 and a molecular weight of 128.09 g/mol . This compound serves as a valuable building block in organic and medicinal chemistry, particularly in the development of novel peptidomimetics . Isoxazole-containing structures are recognized for their diverse biological activities, which include potential anticancer, anti-inflammatory, and antibacterial properties . As a β-amino acid, its core value lies in constructing hybrid α/β-mixed peptides. These hybrid peptides show great promise as therapeutic agents because the incorporation of unnatural amino acids like this one can significantly improve the metabolic stability of peptides against proteolysis, overcoming a major limitation of natural peptides in drug discovery . The compound features both an amino and a carboxylic acid group, allowing for direct incorporation into peptide chains using standard solid-phase peptide synthesis techniques, though the amino group may exhibit low reactivity and is typically incorporated at the N-terminus . Researchers utilize this building block to create new classes of bioactive peptides for use in drug discovery and development programs. The product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Safety and Storage: This compound should be handled with care. Safety information includes the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to store the material in a cool, dark place, kept sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4N2O3 B13155029 3-Aminoisoxazole-4-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4N2O3

Molecular Weight

128.09 g/mol

IUPAC Name

3-amino-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C4H4N2O3/c5-3-2(4(7)8)1-9-6-3/h1H,(H2,5,6)(H,7,8)

InChI Key

LVKIAYWREWZKFA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NO1)N)C(=O)O

Origin of Product

United States

Reactivity and Strategic Derivatization of 3 Aminoisoxazole 4 Carboxylic Acid

Transformations Involving the 3-Amino Group of 3-Aminoisoxazole-4-carboxylic Acid.mdpi.com

The amino group at the 3-position of the isoxazole (B147169) ring is a key site for various chemical modifications, including acylation, sulfonylation, amidation, alkylation, and arylation. These reactions are fundamental in modifying the compound's properties for various applications, including its use as an unnatural amino acid in peptide synthesis.

The 3-amino group of this compound readily undergoes acylation with acyl chlorides or anhydrides. nih.gov Similarly, it can be sulfonylated with sulfonyl chlorides. These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the acid byproduct.

Amidation, the formation of an amide bond, can be achieved by reacting the 3-amino group with a carboxylic acid. This reaction often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid. youtube.com The direct condensation of a carboxylic acid and an amine to form an amide can also be achieved thermally, though it often requires high temperatures. youtube.com

A study on 5-amino-3-methylisoxazole-4-carboxylic acid, a closely related compound, demonstrated the synthesis of various amides with different electronic and spatial characteristics. nih.gov These amides were synthesized to explore their immunomodulating activities. nih.gov

ReactantReagentProduct Type
This compoundAcyl chlorideN-Acylated derivative
This compoundSulfonyl chlorideN-Sulfonylated derivative
This compoundCarboxylic acid/Coupling agentN-Amide derivative

The nitrogen of the 3-amino group can also be a target for alkylation and arylation reactions. Direct alkylation can be challenging due to the potential for over-alkylation and side reactions.

Arylation of amino groups can be accomplished through various modern cross-coupling methodologies. Palladium-catalyzed C-N bond formation, for instance, is a powerful tool for arylating amines with aryl halides. researchgate.netnih.gov Transition-metal-free methods for N-arylation have also been developed, utilizing reagents like o-silylaryl triflates in the presence of a fluoride (B91410) source. nih.gov These reactions offer a mild and efficient route to N-aryl amines, sulfonamides, and carbamates. nih.gov

The bifunctional nature of this compound makes it an attractive candidate for use as an unnatural amino acid in peptide synthesis. mdpi.com Unnatural amino acids are valuable tools for creating peptidomimetics with enhanced properties, such as increased stability and novel biological activities. mdpi.comnih.gov

In the context of solid-phase peptide synthesis (SPPS), the carboxylic acid moiety of this compound can be coupled to the N-terminus of a growing peptide chain. mdpi.com Research on the related 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) has shown that it can be successfully incorporated into peptides. mdpi.comnih.govumw.edu.pl Interestingly, the amino group of AMIA was found to be relatively unreactive under standard Fmoc protection conditions, which allowed for its coupling to a peptide without the need for an amino-protecting group. mdpi.comnih.gov This suggests a potential for regioselective reactions.

However, the derivatization of the β-amino group of AMIA once incorporated into a peptide was found to be of low efficiency. mdpi.com This highlights that while incorporation is possible, subsequent modifications at the amino group might require optimized conditions.

Reactions at the 4-Carboxylic Acid Moiety of this compound.mdpi.comnih.govyoutube.commdpi.commdpi.com

The carboxylic acid group at the 4-position is another key handle for derivatization, enabling the formation of esters, amides, and other derivatives through various chemical pathways.

Esterification of the 4-carboxylic acid can be achieved through standard methods, such as reaction with an alcohol in the presence of an acid catalyst. For more hindered alcohols like tert-butyl alcohol, activating the carboxylic acid, for instance by forming a benzotriazole (B28993) ester, can be an effective strategy. researchgate.net

Amidation of the carboxylic acid group involves its reaction with an amine. Similar to the amidation of the 3-amino group, this transformation often requires a coupling agent to facilitate the reaction. lookchemmall.comrsc.org A variety of coupling agents can be employed, with the choice depending on the specific substrates and desired reaction conditions. lookchemmall.com The resulting amides are valuable intermediates and final products in medicinal chemistry and materials science. For instance, amides of 5-amino-3-methylisoxazole-4-carboxylic acid have been synthesized and evaluated for their immunological activity. nih.gov

Starting MaterialReagentProduct Type
This compoundAlcohol/Acid catalystEster
This compoundAmine/Coupling agentAmide

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, can be a synthetically useful transformation. While direct decarboxylation of this compound is not extensively documented, related isoxazole carboxylic acids can undergo this reaction under certain conditions, often requiring heat or a catalyst. The stability of the resulting carbanion or the ability to form a stable intermediate influences the ease of decarboxylation.

Derivatives of the carboxylic acid, such as acyl chlorides, can also serve as precursors to other functional groups. For example, the reaction of an acyl chloride with an aminoguanidine (B1677879) can lead to the formation of 3-amino-1,2,4-triazoles after a cyclization step. mdpi.com

Formation of Acid Halides and Anhydrides

The carboxylic acid functionality at the C4 position is a prime site for derivatization. Conversion to more reactive intermediates like acid halides and anhydrides opens the door to a wide array of subsequent transformations, including amidation and esterification.

Standard laboratory procedures for the synthesis of acid halides from carboxylic acids involve the use of reagents such as thionyl chloride (SOCl₂) for acid chlorides and phosphorus tribromide (PBr₃) for acid bromides. orgoreview.compressbooks.publibretexts.org In the case of this compound, the reaction with thionyl chloride would theoretically convert the carboxylic acid into the corresponding acyl chloride. orgoreview.com This transformation proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a better leaving group, which is then displaced by a chloride ion. orgoreview.comlibretexts.org However, the presence of the basic amino group at the C3 position could potentially complicate this reaction by reacting with the HCl generated as a byproduct or with the thionyl chloride itself. pressbooks.pub Therefore, the use of a non-nucleophilic base or a protection strategy for the amino group might be necessary to achieve a clean conversion.

Acid anhydrides can be prepared from carboxylic acids through several methods. One common approach involves the reaction of an acid chloride with a carboxylate salt. libretexts.orglibretexts.orglibretexts.org Thus, 3-aminoisoxazole-4-carbonyl chloride could be reacted with the sodium salt of another carboxylic acid to form a mixed anhydride (B1165640). Symmetrical anhydrides can be formed by treating the corresponding acid chloride with a carboxylate. libretexts.org Alternatively, dehydrating agents can be employed to form anhydrides directly from two equivalents of the carboxylic acid, though this often requires harsh conditions. nih.govchemistrysteps.comnumberanalytics.com Given the multifunctional nature of this compound, the acid chloride route offers a more controlled method for anhydride synthesis. libretexts.org

ReagentProductReaction TypeReference
Thionyl chloride (SOCl₂)3-Aminoisoxazole-4-carbonyl chlorideAcid Halide Formation orgoreview.comyoutube.com
Phosphorus tribromide (PBr₃)3-Aminoisoxazole-4-carbonyl bromideAcid Halide Formation pressbooks.publibretexts.org
Acyl chloride + CarboxylateMixed or Symmetrical AnhydrideAnhydride Formation libretexts.orglibretexts.org

Functionalization and Rearrangements of the Isoxazole Ring System in this compound Derivatives

The isoxazole ring, being an electron-deficient heterocycle, exhibits its own characteristic reactivity, which can be further modulated by the attached amino and carboxylic acid groups.

Ring-Opening and Ring Expansion Reactions (e.g., to Pyridones)

The isoxazole ring is susceptible to cleavage under various conditions, often initiated by the reduction of the weak N-O bond. This can lead to a variety of ring-opened products or subsequent rearrangement to form new heterocyclic systems. While specific studies on the ring-opening of this compound are not extensively documented, general principles of isoxazole chemistry suggest potential pathways. For instance, catalytic hydrogenation can lead to the reductive cleavage of the N-O bond, which could be followed by further transformations.

Ring transformations of isoxazoles into other heterocyclic systems, such as pyridones, are known but are often substrate-specific. rsc.org Such rearrangements frequently involve a sequence of ring-opening, recyclization, and elimination steps. The transformation of other 3-amino-substituted heterocycles has been observed, suggesting that under the right conditions, the 3-amino group in the target molecule could participate in a rearrangement cascade. rsc.org For example, the transformation of α-amino-β-oxoesters to δ-butyrolactams highlights how amino groups can be involved in complex ring transformations. researchgate.net

Substitutions on the Isoxazole Ring

Electrophilic aromatic substitution on the isoxazole ring is generally considered difficult due to the ring's electron-deficient nature. nanobioletters.com When such reactions do occur, they typically favor the C4 position. nanobioletters.comreddit.com In the case of this compound, the C4 position is already substituted. The C5 position would be the next likely site for electrophilic attack. The outcome of such a reaction would be governed by the competing electronic effects of the C3-amino group (activating and ortho-, para-directing, thus favoring C5) and the C4-carboxylic acid group (deactivating and meta-directing, thus also favoring C5).

Nucleophilic aromatic substitution (SNAr) on the isoxazole ring is also a possibility, particularly if a good leaving group is present. rsc.org For instance, if the amino group were to be diazotized or if a halogen were introduced at the C5 position of a derivative, it could potentially be displaced by a nucleophile. The functionalization of 5-nitroisoxazoles via SNAr reactions demonstrates the feasibility of this approach on the isoxazole scaffold. rsc.org

Reaction TypePositionInfluencing FactorsReference
Electrophilic SubstitutionC5Activating C3-NH₂, Deactivating C4-COOH nanobioletters.comreddit.com
Nucleophilic SubstitutionC3 or C5Requires a suitable leaving group rsc.orgmdpi.com

Multifunctional Reactivity and Chemo-selectivity Studies of this compound

The presence of both an acidic carboxylic acid group and a basic amino group on the same heterocyclic core makes chemoselectivity a central theme in the chemistry of this compound. The differential reactivity of these groups allows for selective transformations if the reaction conditions are carefully controlled.

For instance, the amino group can be selectively acylated or sulfonylated under basic conditions, while the carboxylic acid would exist as the unreactive carboxylate anion. Conversely, under acidic conditions, the amino group is protonated to form an ammonium (B1175870) salt, which is unreactive towards electrophiles, allowing reactions to occur at the carboxylic acid group, such as esterification. libretexts.org The synthesis of amides from amines in the presence of a hydroxyl group by using acetic anhydride showcases this type of chemoselectivity. libretexts.org

Applications of 3 Aminoisoxazole 4 Carboxylic Acid As a Versatile Synthetic Synthon

Construction of Diverse Heterocyclic Scaffolds

The strategic placement of reactive functional groups on the isoxazole (B147169) ring of 3-aminoisoxazole-4-carboxylic acid makes it an ideal precursor for the synthesis of a variety of other heterocyclic systems. Through carefully designed reaction pathways, the isoxazole ring can be opened and reclosed, or it can serve as a scaffold upon which other rings are built.

Pyrrole (B145914) and Pyridine (B92270) Derivatives

The transformation of isoxazoles into other five- and six-membered heterocycles is a well-established strategy in organic synthesis. This compound and its derivatives can serve as precursors to highly substituted pyrrole and pyridine structures.

One notable method involves the transannulation of 5-alkoxyisoxazoles with malononitrile (B47326) under iron(II) catalysis to produce alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates. rsc.org These pyrrole derivatives are themselves versatile building blocks for constructing fused heterocyclic systems like 1H-pyrrolo[1,2-a]imidazole and pyrrolo[2,3-d]pyrimidine. rsc.org The reaction proceeds through a domino process, highlighting an atom-economical approach to complex pyrrole synthesis.

Furthermore, a method for preparing various 4-oxo-1,4-dihydropyridine-3-carboxylates has been developed utilizing the molybdenum hexacarbonyl-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates. beilstein-journals.org The resulting 4-oxo-1,4-dihydropyridine-3-carboxylates are highly reactive and provide access to a range of substituted nicotinates, which are key components in many bioactive compounds. beilstein-journals.org

Pyrimidine (B1678525) and Pyrazine (B50134) Scaffolds

The inherent reactivity of the amino and carboxylic acid functionalities in this compound allows for its use in the construction of nitrogen-containing six-membered rings like pyrimidines and pyrazines. These scaffolds are prevalent in medicinal chemistry and materials science.

For instance, the condensation of 5-amino-3-methylisoxazole-4-carboxylic acid hydrazide with carbonyl compounds can lead to the formation of isoxazolo[5,4-d]pyrimidine (B13100350) systems. nih.gov This transformation provides a pathway to novel fused heterocyclic structures with potential biological activities.

The synthesis of pyrimidine and pyrazine derivatives often involves the reaction of a 1,3-dicarbonyl equivalent with a suitable binucleophile. While direct conversion of this compound is not explicitly detailed, its structural motifs are analogous to precursors used in established pyrimidine and pyrazine syntheses. For example, the synthesis of pyrimidine-4-carboxylic acid itself involves the oxidation of a precursor molecule, followed by cyclization reactions. nih.gov Similarly, 3-amino-2-pyrazinecarboxylic acid serves as a key building block in the synthesis of more complex pyrazine-containing molecules. sigmaaldrich.com

Fused Polycyclic Systems

The isoxazole ring of this compound can be annulated with other rings to create fused polycyclic systems. These complex structures are of significant interest due to their diverse pharmacological properties. The synthesis of fused isoxazoles often involves the reaction of a suitable precursor with hydroxylamine (B1172632) or the 1,3-dipolar cycloaddition of nitrile oxides. mdpi.com

Research has demonstrated the synthesis of novel fused isoxazoles and isoxazolines through sequential Ugi/intramolecular nitrile oxide cycloaddition (INOC) and [2+3] cycloaddition reactions. mdpi.com This approach allows for the construction of complex six- and seven-membered ring systems fused to the isoxazole core.

Integration into Complex Organic Molecules and Frameworks

Beyond its use in constructing heterocyclic cores, this compound can be incorporated as a key fragment into larger and more complex organic molecules. Its bifunctional nature makes it particularly suitable for applications in peptidomimetic chemistry and as a precursor for specialized reagents.

Assembly of Peptidomimetic Frameworks

Peptidomimetics, molecules that mimic the structure and function of peptides, are a crucial area of drug discovery. The incorporation of unnatural amino acids is a common strategy to enhance the stability and activity of peptides. 5-Amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), a derivative of this compound, has been successfully utilized as a novel unnatural β-amino acid in the solid-phase synthesis of α/β-mixed peptides. mdpi.comnih.gov

This β-amino acid can be coupled to a resin-bound peptide, opening up possibilities for creating new classes of bioactive peptides. mdpi.com The isoxazole moiety can introduce conformational constraints and potentially new binding interactions, making it a valuable tool for designing peptidomimetics with improved therapeutic properties. mdpi.comumw.edu.pl

Precursor for Specialized Organic Reagents

The reactive handles on this compound allow for its conversion into a variety of specialized organic reagents. These reagents can then be used in a wide range of chemical transformations.

For example, the carboxylic acid functionality can be activated and reacted with various nucleophiles. Acid chlorides, anhydrides, esters, and amides are all accessible derivatives. transformationtutoring.com These derivatives can participate in a plethora of reactions, including nucleophilic acyl substitution, reductions, and reactions with organometallic reagents. transformationtutoring.com

Furthermore, 3-aminoisoxazole (B106053) itself can be used as a starting material for the synthesis of more complex molecules. For instance, it is a reagent in the synthesis of N-(4-(N-isoxazol-3-ylsulfamoyl)phenyl)acetamide and N-(isoxazol-3-yl)-N′-(carbomethoxy)thiourea. sigmaaldrich.com It also serves as a starting material in the synthesis of a side-chain for fourth-generation cephem antibiotics. sigmaaldrich.com The isoxazole unit can also be a key component in the design of inhibitors for enzymes like bacterial serine acetyltransferase. nih.gov

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Computational and Theoretical Investigations of 3 Aminoisoxazole 4 Carboxylic Acid

Quantum Chemical Characterization and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular properties of isoxazole (B147169) derivatives. Although direct computational studies on 3-Aminoisoxazole-4-carboxylic acid are not extensively detailed in the literature, valuable insights can be drawn from theoretical investigations of closely related compounds, such as 3-aminoisoxazole (B106053) and various derivatives of 5-amino-3-methyl-isoxazole-4-carboxylic acid.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being crucial for understanding chemical reactivity. libretexts.orgquora.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. chemrxiv.org

In a typical carboxylic acid, the HOMO is often composed of p-orbitals from the COOH group, with significant density on the carbonyl oxygen atom. quora.com The LUMO, conversely, is often centered on the antibonding π* orbital of the carbonyl group. quora.com For molecules with conjugated systems, such as this compound, the π electrons are delocalized over the entire system, influencing the character of the frontier orbitals. libretexts.org

For a related compound, 3-[(4-Carboxyphenyl) carbamoyl]-4-hydroxy-2-oxo-1, 2-dihydroxy quinoline-6- carboxylic acid, DFT calculations found the HOMO-LUMO gap to be 3.157 eV. chemrxiv.org The analysis showed significant delocalization of the HOMO and LUMO across the molecular system, which indicates the potential for charge transfer within the molecule. chemrxiv.org While specific values for this compound are not available, similar delocalization involving the isoxazole ring, the amino group, and the carboxylic acid group would be expected.

Table 1: Frontier Orbital Characteristics of Related Compounds

Compound Feature HOMO Localization LUMO Localization Key Insights
General Carboxylic Acids Concentrated on the oxygen atom of the carbonyl segment. quora.com Primarily on the π* orbital of the C=O bond. quora.com The carbonyl carbon is susceptible to nucleophilic attack. quora.com

| Conjugated Systems | Delocalized over the π system. libretexts.org | Delocalized over the π system. libretexts.org | Delocalization leads to stabilization and affects reactivity. libretexts.org |

The distribution of electron density within a molecule is fundamental to its interactions with other molecules. Electrostatic potential (ESP) maps are a valuable tool for visualizing this distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.

Theoretical studies on 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide, a derivative of the target compound, utilized the SCRF/PCM method to model the solvent effect on its electronic structure. nih.gov The resulting ESP map revealed the expected negative potential around the electronegative oxygen and nitrogen atoms of the isoxazole ring and the carbonyl group, identifying them as likely sites for electrophilic attack. Conversely, positive potential is typically associated with hydrogen atoms, particularly the acidic proton of the carboxylic acid and the hydrogens of the amino group. nih.gov This charge polarization is critical for understanding intermolecular interactions, such as hydrogen bonding.

The three-dimensional structure and conformational flexibility of this compound are influenced by the interplay of its functional groups. Computational studies on the related molecule 3-aminoisoxazole have shown that the amino group is not planar with the isoxazole ring. nih.govmdpi.com Instead, it exhibits a pyramidal geometry, with a significant inversion barrier. nih.govmdpi.com

This non-planarity is characterized by a double-well potential energy surface, with two equivalent energy minima separated by a planar transition state. nih.govmdpi.com For 3-aminoisoxazole, the angle between the bisector of the HNH angle and the extension of the C-NH2 bond is a substantial 45°. nih.gov This suggests that the amino group in this compound is also likely to be non-planar, undergoing a similar inversion motion.

Furthermore, intramolecular hydrogen bonds can play a significant role in stabilizing the molecular conformation. In a study of 5-Methylisoxazole-4-carboxylic acid, an intramolecular C—H···O hydrogen bond was identified as a key factor in establishing the molecule's conformation. nih.gov In this compound, there is a potential for an intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the carboxylic acid, which would influence the orientation of the carboxylic acid group relative to the ring. Detailed conformational searches using methods like Natural Bond Orbital (NBO) analysis have been performed on derivatives like 5-amino-3-methyl-isoxazole-4-carbohydrazide to understand donor-acceptor interactions and bonding. nih.govmdpi.com

Table 2: Calculated Conformational Data for Related Isoxazoles

Molecule Computational Method Key Finding Reference
3-Aminoisoxazole revDSD Double-well potential for NH2 inversion; non-planar ground state. nih.gov
3-Aminoisoxazole junChS Angle of amino group non-planarity is ~45°. nih.gov
5-Methylisoxazole-4-carboxylic acid X-ray Diffraction Intramolecular C—H···O hydrogen bond helps establish conformation. nih.gov

| 5-amino-3-methyl-isoxazole-4-carbohydrazide | B3LYP/6311++G(df,pd) | NBO analysis provided insights into donor-acceptor interactions. | nih.gov |

Theoretical Studies on Reactivity and Reaction Mechanisms

Computational chemistry is also a powerful tool for investigating the reactivity of molecules and elucidating the mechanisms of chemical reactions. This involves mapping potential energy surfaces to identify transition states and intermediates.

While specific studies detailing the reaction pathways for this compound are limited, the electronic structure analysis provides clues about its reactivity. The frontier orbital analysis suggests that the carbonyl carbon is a primary site for nucleophilic attack, while the heteroatoms are sites for electrophilic attack. quora.com

For the related molecule 3-aminoisoxazole, the transition state for the inversion of the amino group has been computationally characterized as being planar. nih.govmdpi.com Understanding such fundamental dynamic processes is the first step toward modeling more complex reactions. For instance, in the synthesis of peptide hybrids, the reactivity of the amino group of 5-amino-3-methyl-isoxazole-4-carboxylic acid was examined, and it was found to be relatively unreactive under certain conditions for forming an Fmoc-protected derivative. nih.govmdpi.com This suggests a potential kinetic or thermodynamic barrier to reaction at the amino group, which could be investigated by calculating the transition states for relevant reaction pathways.

In studies of derivatives of 5-amino-3-methylisoxazole-4-carboxylic acid hydrazide, quantum chemical calculations at the B3LYP/6-31G(d, p) level were performed to support Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov Such calculations help to correlate the electronic properties of a series of compounds with their biological or chemical activity, implicitly relating the energetic profiles of their interactions to the observed outcomes. nih.gov Elucidating the energetic profiles for reactions of this compound, such as decarboxylation, amidation, or reactions involving the isoxazole ring, would require dedicated computational studies to map the potential energy surfaces of these transformations.

In Silico Prediction of Spectroscopic Parameters for Structural Analysis

Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the spectroscopic properties of organic molecules. nih.govnih.gov These theoretical calculations allow for the determination of key parameters such as NMR chemical shifts and vibrational frequencies, which are directly related to the molecule's three-dimensional structure and electronic environment. nih.govchemrxiv.org

NMR Chemical Shift Prediction

The prediction of NMR chemical shifts through computational means is a well-established methodology for verifying and assigning the structure of organic compounds. escholarship.org The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating the isotropic shielding values of nuclei, which are then converted to chemical shifts. nyu.edumdpi.com

For a molecule like this compound, a typical computational workflow would involve an initial geometry optimization of the molecule's structure. github.io This is often performed using a functional such as B3LYP with a basis set like 6-31G(d). rsc.org Following optimization, the GIAO-DFT calculation is performed at the same or a higher level of theory to obtain the nuclear shielding tensors. nyu.edu The predicted chemical shifts are then typically scaled against a reference compound, such as tetramethylsilane (B1202638) (TMS), to provide values that can be directly compared with experimental data. nih.gov

The accuracy of these predictions can be influenced by the choice of the functional and basis set. nih.govnih.gov Furthermore, for molecules with significant conformational flexibility or strong intermolecular interactions in solution, more advanced computational models that incorporate solvent effects may be necessary to achieve high accuracy. escholarship.orggithub.io

Below is an illustrative table showcasing the type of data that would be generated from an in silico ¹H and ¹³C NMR prediction for this compound.

Table 1: Illustrative Predicted NMR Chemical Shifts (δ) for this compound

Disclaimer: The following data is a hypothetical representation to illustrate the output of a computational study and is not based on published research for this specific molecule.

Atom NumberAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1N (in ring)--
2O (in ring)--
3C (C-NH₂)-160.5
4C (C-COOH)-105.2
5C (C-H)8.50155.8
6N (in NH₂)5.50 (broad)-
7C (in COOH)-165.3
8O (in C=O)--
9O (in OH)--
10H (on C5)8.50-
11, 12H (on NH₂)5.50 (broad)-
13H (on OH)12.00 (broad)-

Vibrational Frequency Analysis (IR/Raman)

Theoretical vibrational analysis is a powerful technique for assigning the absorption bands observed in infrared (IR) and Raman spectra. youtube.com By calculating the harmonic vibrational frequencies, researchers can correlate specific molecular motions with the spectral peaks. psu.edu

The process begins with the optimization of the molecule's geometry to a minimum energy state. psu.edu Following this, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). acs.org Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes, which describe the collective atomic motions for each frequency. psu.edu

These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and the limitations of the theoretical level. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. youtube.com

For this compound, a computational vibrational analysis would provide insights into the characteristic stretching and bending modes of its functional groups, such as the amino (-NH₂), carboxylic acid (-COOH), and the isoxazole ring vibrations. researchjournal.co.innih.gov For instance, the analysis would help in identifying the C=O stretch of the carboxylic acid, the N-H stretches of the amino group, and the various ring stretching and deformation modes. nih.govacs.org

The following table provides an example of the kind of detailed information that can be obtained from a computational vibrational frequency analysis for this compound.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound

Disclaimer: The following data is a hypothetical representation to illustrate the output of a computational study and is not based on published research for this specific molecule. Frequencies are typically scaled to better match experimental data.

Predicted Frequency (cm⁻¹)Vibrational Mode DescriptionPredicted IR IntensityPredicted Raman Activity
~3450N-H asymmetric stretchHighModerate
~3350N-H symmetric stretchModerateHigh
~3100O-H stretch (broad, from COOH)HighLow
~3050C-H stretch (on isoxazole ring)ModerateHigh
~1720C=O stretch (from COOH)Very HighLow
~1640N-H scissoring (bending)HighModerate
~1580C=N stretch (isoxazole ring)HighHigh
~1450C-O-H in-plane bendModerateLow
~1300C-N stretchModerateModerate
~1200C-O stretch (from COOH)HighModerate
~900O-H out-of-plane bendModerateLow
~850Ring breathing modeLowHigh

Emerging Research Directions and Future Perspectives for 3 Aminoisoxazole 4 Carboxylic Acid

Advancements in Scalable and Sustainable Synthesis

The demand for greener and more efficient chemical processes has driven significant innovation in the synthesis of isoxazole (B147169) derivatives, including 3-aminoisoxazole-4-carboxylic acid. Researchers are moving away from traditional methods that often require harsh conditions or hazardous reagents, toward more scalable and environmentally benign alternatives. rsc.org

A key trend is the development of metal-free synthetic routes, which circumvent the costs, toxicity, and waste associated with metal catalysts like copper(I) or ruthenium(II). rsc.org These methods often rely on easily accessible, low-cost starting materials and mild reaction conditions. rsc.org One notable advancement is the use of amine-functionalized cellulose (B213188) as a recyclable, biodegradable catalyst for the three-component synthesis of isoxazol-5(4H)-ones in water, a green solvent. mdpi.com This approach aligns with the principles of green chemistry by minimizing waste, using renewable resources, and improving energy efficiency. mdpi.com

For large-scale production, operational simplicity and high regioselectivity are paramount. Methodologies are being developed that start from simple materials like 3-oxo propionic esters and proceed through intermediates that can be easily converted to the final carboxylic acid product, solving common issues like isomer generation and difficult separation. google.com Furthermore, base-promoted, one-pot syntheses are being optimized for multigram-scale production of aminoisoxazoles, making these valuable building blocks more accessible for drug discovery and peptidomimetics research. rsc.org The use of ultrasonic agitation has also been explored as a sustainable alternative to microwave heating, as it can promote reactions without causing degradation of the sensitive isoxazole ring. mdpi.comnih.gov

Table 1: Comparison of Modern Synthesis Strategies for Isoxazole Derivatives

Synthesis StrategyKey FeaturesAdvantagesRelevant Compounds
Metal-Free Synthesis Avoids transition metal catalysts (e.g., Cu, Ru). rsc.orgLower cost, reduced toxicity, easier purification. rsc.orgIsoxazole Derivatives
Biopolymer Catalysis Utilizes catalysts like amine-functionalized cellulose. mdpi.comBiodegradable, recyclable, operates in green solvents (water). mdpi.com3,4-disubstituted isoxazol-5(4H)-ones
High-Regioselectivity Route Designed for large-scale production with simple operations. google.comHigh yield, minimizes isomers, easy separation. google.com3-substituted-4-isoxazole carboxylic acid
Base-Promoted Multigram Synthesis Optimized for producing larger quantities in a single batch. rsc.orgScalable, accessible building blocks for research. rsc.orgAminoisoxazoles

Exploration of Novel Catalytic Systems for Functionalization

Beyond its initial synthesis, the true value of this compound lies in its potential for further chemical modification, or functionalization. The development of novel catalytic systems is crucial for selectively modifying the isoxazole ring and its substituents, thereby creating a diverse library of derivative compounds.

Transition metals such as palladium, copper, iron, gold, and silver have been extensively used to catalyze the efficient assembly and functionalization of isoxazole architectures under mild conditions. rsc.org These metal catalysts can enable a wide array of transformations, including cross-coupling reactions and C-H functionalization, which allow for the direct attachment of new chemical groups to the isoxazole core with high precision. rsc.orgresearchgate.net For instance, rhodium(III) has been shown to catalyze the direct alkynylation of the isoxazole C-H bond. researchgate.net

In parallel with metal-based systems, there is a growing interest in metal-free catalysis. Molecular iodine has emerged as an inexpensive, environmentally friendly, and highly effective catalyst for various annulation and functionalization reactions. nih.gov It can activate C-H bonds under aerobic conditions, providing a sustainable pathway to complex heterocyclic structures. nih.gov Iodine(III) catalysts have also been developed for the efficient synthesis of fully functionalized isoxazoles from α,β-unsaturated oximes through a sequence of cyclization and rearrangement steps. acs.org These methods expand the toolkit available to chemists for modifying the this compound synthon, allowing for the introduction of diverse functionalities to tune its properties for specific applications.

Table 2: Overview of Catalytic Systems for Isoxazole Functionalization

Catalyst TypeExamplesTransformation TypeAdvantages
Transition Metals Palladium, Copper, Iron, Rhodium. rsc.orgresearchgate.netC-H Functionalization, Cyclization, Cross-Coupling. rsc.orgresearchgate.netHigh efficiency, selectivity, and broad substrate scope. rsc.org
Metal-Free (Iodine) Molecular Iodine (I₂), Iodine(III) reagents. nih.govacs.orgC-H Functionalization, Annulation, Cyclization. nih.govacs.orgLow cost, low toxicity, environmentally friendly. nih.gov
Organocatalysts Amine-functionalized Cellulose. mdpi.comThree-component cyclization. mdpi.comSustainable, recyclable, operates in water. mdpi.com

Computational Design of Advanced Synthon Derivatives

The integration of computational chemistry into the research workflow has revolutionized the design of new molecules. For isoxazole derivatives, in silico techniques are now indispensable for predicting molecular properties, guiding synthesis efforts, and accelerating the discovery of new functional compounds. tandfonline.comnih.gov These methods allow researchers to design and screen virtual libraries of advanced synthon derivatives before committing to laborious and expensive laboratory synthesis.

Key computational tools include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, molecular dynamics (MD) simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. tandfonline.comnih.gov QSAR models establish a mathematical correlation between the chemical structure of isoxazole derivatives and their biological activity, enabling the prediction of potency for newly designed compounds. tandfonline.com Molecular docking simulates the interaction between a potential drug molecule and its biological target, such as an enzyme or receptor, helping to understand the mechanism of action and design derivatives with improved binding affinity. nih.govnih.gov

For example, computational studies have been used to design novel isoxazole derivatives as potent tubulin inhibitors for cancer therapy. tandfonline.com By creating a reliable QSAR model and performing molecular docking and MD simulations, researchers can identify candidate compounds with potentially higher activity than existing drugs. tandfonline.com Similarly, in silico screening combined with ADMET prediction helps to identify derivatives with favorable pharmacokinetic profiles, such as good gastrointestinal absorption and the ability to cross the blood-brain barrier, while flagging potential toxicity issues early in the design process. nih.govresearchgate.netfrontiersin.org This rational, computer-aided approach de-risks the development pipeline and focuses resources on the most promising candidates derived from the this compound synthon.

Table 3: Key Computational Techniques in Isoxazole Derivative Design

TechniquePurposeApplication Example
QSAR Modeling Predict biological activity based on chemical structure. tandfonline.comDesigning isoxazole derivatives as potent tubulin inhibitors. tandfonline.com
Molecular Docking Simulate binding interactions with a biological target. nih.govnih.govRationalizing the selectivity of inhibitors for specific enzymes. nih.govfrontiersin.org
Molecular Dynamics (MD) Analyze the dynamic behavior and stability of molecule-target complexes. nih.govExamining the stability of a potent isoxazole inhibitor within a target protein. nih.gov
ADMET Prediction Assess pharmacokinetic and toxicity properties in silico. nih.govresearchgate.netEvaluating drug-likeness, GI absorption, and potential toxicity of new derivatives. nih.govfrontiersin.org

Potential in Advanced Materials Synthesis

While the isoxazole ring is most famous for its role in pharmaceuticals, its unique electronic and structural properties also make it a valuable component in the field of materials science. researchgate.neteurekaselect.com The this compound molecule, with its two distinct functional groups (an amine and a carboxylic acid), is an especially promising building block for creating advanced functional materials. These groups provide reactive handles for polymerization or for grafting the molecule onto surfaces and other structures.

Research has shown that the isoxazole scaffold can be incorporated into a variety of advanced materials. Polyisoxazoles, for example, have been explored for their potential as semiconductors. eurekaselect.com The inherent properties of the isoxazole ring also lend themselves to applications in optics and electronics. Isoxazole-containing compounds have been investigated as photochromic materials (which change color upon exposure to light), electrochemical probes for detecting metal ions like Cu²⁺, and as components in dye-sensitized solar cells. researchgate.net

Furthermore, the stability of the isoxazole ring makes it suitable for use in high-energy materials and as a component in high-temperature lubricants. researchgate.neteurekaselect.com The amino and carboxylic acid groups of this compound make it an ideal monomer for creating novel polymers or for incorporation into metal-organic frameworks (MOFs). These functional groups could be used to build extended, ordered structures with tailored electronic, optical, or porous properties, opening up new avenues for this versatile synthon in the development of next-generation materials. nih.gov

Table 4: Potential Applications of Isoxazoles in Materials Science

Application AreaFunction of Isoxazole CorePotential Role of this compound
Organic Electronics Acts as a semiconductor in polyisoxazoles. eurekaselect.comMonomer for synthesizing novel conductive or semiconductive polymers.
Optical Materials Used in photochromic materials and dyes. researchgate.netBuilding block for advanced dyes or smart materials that respond to light.
Sensors Forms the basis of electrochemical probes. researchgate.netFunctional unit in chemical sensors, with functional groups for surface attachment.
High-Performance Materials Component in high-temperature lubricants and high-energy materials. researchgate.neteurekaselect.comContributes to the thermal stability and energy density of new composite materials.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-Aminoisoxazole-4-carboxylic acid derivatives?

A widely used approach involves coupling reactions using agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acid groups for amide bond formation. For example, Boc-protected intermediates can be synthesized, followed by deprotection with trifluoroacetic acid (TFA) to yield the final product. Purification via silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended to isolate derivatives . Adjusting reaction times (6–15 hours) and stoichiometric ratios of reagents can optimize yields.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

  • 1H NMR spectroscopy to verify functional groups and stereochemistry.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • Column chromatography to isolate pure compounds, as described in thiazolidine-4-carboxylic acid syntheses .
  • Melting point analysis and HPLC to assess purity. Contradictions in spectral data may arise from impurities or stereoisomers, necessitating repeat analyses under standardized conditions .

Q. How should researchers handle safety considerations when working with this compound?

Refer to safety protocols for structurally similar compounds, such as 3,5-dimethylisoxazole-4-carboxylic acid:

  • Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles.
  • Work in a fume hood to avoid inhalation.
  • Store at recommended temperatures (e.g., 2–8°C for stability) and follow emergency procedures for spills or exposure .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation of isoxazole derivatives?

Discrepancies often stem from:

  • Stereochemical variations : Use chiral chromatography or 2D NMR (e.g., COSY, NOESY) to distinguish enantiomers .
  • Tautomerism or isomerism : Compare experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts).
  • Impurities : Re-purify using preparative HPLC or recrystallization. Cross-validate results with high-resolution MS and elemental analysis .

Q. What strategies optimize reaction conditions for synthesizing this compound derivatives with high regioselectivity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, CH2Cl2) enhance reactivity in coupling reactions .
  • Catalyst screening : Test bases like Et3N or DMAP to improve reaction rates.
  • Temperature control : Lower temperatures (0–5°C) may reduce side reactions in sensitive steps.
  • Protecting group strategy : Use Boc groups for amino protection, which are stable during coupling and easily removed with TFA .

Q. How can computational tools aid in predicting the reactivity of this compound in drug design?

  • Molecular docking : Predict binding affinities to biological targets (e.g., enzymes or receptors).
  • Quantum mechanical calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
  • MD simulations : Study solvation effects and stability in physiological conditions. Integrate these with experimental SAR (structure-activity relationship) data to refine compound libraries .

Q. What experimental approaches validate the biological activity of this compound derivatives?

  • Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., kinases or proteases).
  • Cell-based studies : Evaluate cytotoxicity and selectivity in relevant cell lines.
  • Metabolic stability tests : Use liver microsomes to assess pharmacokinetic properties. Cross-reference with structural analogs, such as imidazole-4-carboxylic acid derivatives, to identify trends .

Methodological Considerations

Q. How should researchers design experiments to study the acid-base behavior of this compound?

  • Potentiometric titration : Determine pKa values of the amino and carboxylic acid groups.
  • pH-dependent solubility tests : Assess ionization effects on solubility in aqueous buffers.
  • Spectroscopic monitoring : Use UV-Vis or fluorescence spectroscopy to track protonation states under varying pH conditions .

Q. What strategies mitigate byproduct formation during derivatization of this compound?

  • Stepwise reaction monitoring : Use TLC or inline IR spectroscopy to detect intermediates.
  • Scavenger resins : Employ polymer-bound reagents to trap unreacted starting materials.
  • Design of Experiments (DoE) : Systematically vary parameters (e.g., stoichiometry, temperature) to minimize side reactions .

Q. How can isotopic labeling enhance mechanistic studies of this compound in metabolic pathways?

  • 13C/15N labeling : Track incorporation into metabolites via NMR or LC-MS.
  • Stable isotope tracing : Use deuterated solvents or labeled precursors to elucidate reaction mechanisms.
  • Kinetic isotope effects (KIE) : Compare reaction rates with labeled vs. unlabeled compounds to identify rate-limiting steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.